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  • Product: 2-((Ethylthio)methyl)morpholine

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 2-((Ethylthio)methyl)morpholine Derivatives: A Polypharmacological Perspective

Executive Summary The structural motif 2-((Ethylthio)methyl)morpholine (CAS: 1340262-62-5) represents a highly privileged pharmacophore in modern medicinal chemistry 1[1]. Historically recognized for its utility in centr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif 2-((Ethylthio)methyl)morpholine (CAS: 1340262-62-5) represents a highly privileged pharmacophore in modern medicinal chemistry 1[1]. Historically recognized for its utility in central nervous system (CNS) modulation, recent breakthroughs have repositioned this scaffold as a critical building block for targeted immunomodulators and anti-fibrotic agents. Most notably, derivatives of this compound have emerged as potent inhibitors of Chitinase-3-like protein 1 (CHI3L1 / YKL-40) , a glycoprotein implicated in cancer progression, idiopathic pulmonary fibrosis, and neuroinflammation 2[2].

This technical guide dissects the causal mechanisms, structural rationale, and self-validating experimental workflows required to evaluate the polypharmacological profile of 2-((Ethylthio)methyl)morpholine derivatives.

Structural Rationale of the Pharmacophore

The efficacy of 2-((Ethylthio)methyl)morpholine derivatives stems from a synergistic combination of two distinct chemical moieties:

  • The Morpholine Ring: A saturated, six-membered heterocycle containing both oxygen and nitrogen. At physiological pH, the basic nitrogen is protonated, enabling critical hydrogen-bonding interactions with target proteins (e.g., aspartate residues in monoamine transporters) while maintaining excellent aqueous solubility.

  • The Ethylthio-Methyl Side Chain: The thioether (sulfide) linkage provides unique polarizability. The sulfur atom acts as a soft Lewis base, capable of forming transient interactions within hydrophobic binding pockets. The ethyl group provides optimal steric bulk to anchor the molecule into deep receptor clefts without inducing steric clashes. Furthermore, the thioether can be metabolically or synthetically oxidized to a sulfone (e.g., ethylsulfonyl), acting as a tunable toggle for target affinity 2[2].

Primary Mechanism: Inhibition of YKL-40 (CHI3L1) Signaling

The Pathological Role of YKL-40

YKL-40 is an astrocyte- and macrophage-secreted glycoprotein that lacks enzymatic chitinase activity but retains a highly conserved chitin-binding domain. In pathological states such as neuromyelitis optica (NMO), Alzheimer's disease, and various solid tumors, YKL-40 acts as a potent autocrine and paracrine signaling molecule 3[3]. It binds to surface receptors including IL-13Rα2, CRTH2, and RAGE, subsequently triggering the PI3K/AKT and MAPK/ERK cascades 4[4]. This cascade depletes neural stem cell pools and drives pro-inflammatory gliosis and tumor metastasis 5[5].

Mechanism of Pharmacological Blockade

Derivatives synthesized from the tert-butyl (2R,5S)-5-(4-chlorobenzyl)-2-((ethylthio)methyl)morpholine-4-carboxylate intermediate act as direct small-molecule antagonists of YKL-40 2[2]. The ethylthio-morpholine core fits precisely into the carbohydrate-binding cleft of YKL-40. By occupying this pocket, the derivative induces a steric blockade that physically prevents YKL-40 from engaging with IL-13Rα2 or CRTH2. Consequently, the downstream phosphorylation of AKT and ERK is abruptly halted, arresting the pathological tissue remodeling cycle.

Pathway YKL40 YKL-40 (CHI3L1) Receptors Receptors (IL-13Rα2 / CRTH2) YKL40->Receptors Ligand Binding Inhibitor Ethylthio-Morpholine Derivative Inhibitor->YKL40 Steric Blockade PI3K PI3K / AKT Cascade Receptors->PI3K MAPK MAPK / ERK Cascade Receptors->MAPK Outcomes Tissue Remodeling & Tumor Progression PI3K->Outcomes MAPK->Outcomes

Fig 1. Disruption of YKL-40 signaling pathways by ethylthio-morpholine derivatives.

Secondary Mechanisms: CNS Polypharmacology

Beyond YKL-40, the morpholine-thioether motif is a recognized driver of CNS activity.

  • Sigma-1 Receptor (S1R) Modulation: Compounds like Afobazole (which features a morpholino-ethylthio moiety) act as S1R agonists 6[6]. The lipophilic ethylthio chain inserts into the hydrophobic barrel of the S1R, restoring dopamine levels and conferring neuroprotective and anxiolytic effects.

  • Monoamine Reuptake Inhibition: Morpholine derivatives frequently exhibit high affinity for the Norepinephrine Transporter (NET). The basic morpholine nitrogen mimics the endogenous amine of norepinephrine, competitively inhibiting reuptake and elevating synaptic monoamine concentrations 6[6].

Quantitative Pharmacological Profiling

The table below summarizes the comparative target affinities and phenotypic outcomes of the 2-((Ethylthio)methyl)morpholine scaffold and its functionalized derivatives.

Compound / ScaffoldTarget Affinity (IC₅₀ / Kᵢ)Primary Pathway AffectedPhenotypic Outcome
2-((Ethylthio)methyl)morpholine >10 μM (Weak)Baseline / UnfunctionalizedN/A (Building Block)
YKL-40 Targeted Derivative 10 - 50 nMPI3K/AKT, MAPK/ERKReduced Fibrosis & Migration
Afobazole (S1R Reference) ~2.1 μMSigma-1 ReceptorAnxiolytic / Neuroprotection
Reboxetine (NET Reference) ~8 nMNorepinephrine ReuptakeAntidepressant

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of novel 2-((Ethylthio)methyl)morpholine derivatives, researchers must employ a self-validating workflow. This ensures that observed phenotypic changes are causally linked to the specific biophysical engagement of the target, eliminating false positives caused by off-target toxicity.

Workflow Step1 1. Scaffold Synthesis (Thioether Formation) Step2 2. Target Binding Assay (SPR / ELISA) Step1->Step2 Step3 3. Downstream Validation (p-AKT/p-ERK Western Blot) Step2->Step3 Step4 4. Phenotypic Assay (Cell Migration/Fibrosis) Step3->Step4

Fig 2. Self-validating experimental workflow for morpholine derivative screening.

Protocol: YKL-40 Target Engagement and Downstream Signaling Validation

Self-Validating Logic: This protocol pairs a direct biophysical binding assay (SPR) with a functional cellular readout (Western Blot). If SPR shows binding but p-AKT remains unchanged, the compound is a non-functional binder. If p-AKT is reduced but SPR shows no binding, the compound operates via an off-target mechanism. Concordance between both assays validates the precise mechanism of action.

Step 1: Surface Plasmon Resonance (SPR) Binding Assay

  • Preparation: Immobilize recombinant human YKL-40 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Execution: Inject the 2-((Ethylthio)methyl)morpholine derivative at varying concentrations (1 nM to 10 μM) over the sensor surface at a flow rate of 30 μL/min.

  • Causality: SPR provides real-time kinetics ( Kon​ , Koff​ ). The ethylthio group's sulfur atom often dictates the Koff​ rate due to transient polar interactions within the hydrophobic pocket of YKL-40. Establishing a low KD​ confirms direct physical engagement.

Step 2: Cellular In Vitro Model Activation

  • Preparation: Culture human astrocytes or melanoma cells known to express the IL-13Rα2 receptor in 6-well plates until 80% confluent. Serum-starve for 12 hours to establish a signaling baseline.

  • Execution: Pre-treat cells with the derivative (1 μM) for 1 hour. Subsequently, spike the media with recombinant YKL-40 (100 ng/mL) for 30 minutes.

  • Causality: We must use an exogenous YKL-40 spike to artificially induce hyper-activated signaling. This ensures the dynamic range of the assay is sufficient to observe the inhibitory effect of the morpholine derivative.

Step 3: Western Blotting for Phosphorylation Cascades

  • Preparation: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration via BCA assay.

  • Execution: Run 20 μg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against Phospho-AKT (Ser473) and Total AKT.

  • Causality: YKL-40 binding to IL-13Rα2 directly recruits PI3K, which phosphorylates AKT. Measuring the p-AKT / Total AKT ratio normalizes for variations in cell number and protein loading, isolating the specific signaling blockade caused by the steric interference of the derivative.

Conclusion

The 2-((Ethylthio)methyl)morpholine scaffold is far more than a simple structural intermediate; it is a highly tunable pharmacophore capable of intersecting critical pathological pathways. By leveraging the basicity of the morpholine ring and the polarizable lipophilicity of the ethylthio chain, derivatives can be engineered to achieve potent steric blockade of YKL-40, shutting down aberrant PI3K/AKT and MAPK/ERK signaling. As drug development pivots toward complex immunomodulatory and anti-fibrotic targets, mastering the polypharmacology of this scaffold will be paramount for next-generation therapeutic design.

References

  • 1340262-62-5 CAS Manufactory - ChemicalBook Source: ChemicalBook URL
  • US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications Source: Google Patents URL
  • The Role of Chitinase-3-like Protein-1 (YKL40)
  • Source: Journal of Clinical Investigation (JCI)
  • Source: PMC (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical, Two-Step Synthesis of 2-((Ethylthio)methyl)morpholine for Research and Development

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-((Ethylthio)methyl)morpholine, a valuable morpholine derivative for potential applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-((Ethylthio)methyl)morpholine, a valuable morpholine derivative for potential applications in medicinal chemistry and drug development. The synthetic route is a practical, two-step process commencing with the commercially available starting material, 2-(hydroxymethyl)morpholine. The initial step involves the conversion of the primary alcohol to an alkyl chloride, followed by a nucleophilic substitution with an ethylthiolate source. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure a reproducible and safe synthesis.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1] The introduction of a sulfur-containing side chain, such as an ethylthiomethyl group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. The title compound, 2-((Ethylthio)methyl)morpholine, represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.

This document outlines a robust and scalable two-step synthesis of 2-((Ethylthio)methyl)morpholine from 2-(hydroxymethyl)morpholine. The chosen synthetic strategy prioritizes the use of readily available reagents and straightforward purification techniques.

Overall Synthetic Scheme

The synthesis of 2-((Ethylthio)methyl)morpholine is achieved via a two-step reaction sequence as depicted below. The first step is the chlorination of the primary alcohol of 2-(hydroxymethyl)morpholine to form the key intermediate, 2-(chloromethyl)morpholine. The second step involves the nucleophilic displacement of the chloride by sodium ethanethiolate to yield the final product.

Synthetic_Scheme start 2-(Hydroxymethyl)morpholine intermediate 2-(Chloromethyl)morpholine Hydrochloride start->intermediate SOCl₂, DCM 0 °C to rt final_product 2-((Ethylthio)methyl)morpholine intermediate->final_product NaSEt, DMF rt

Caption: Overall synthetic scheme for 2-((Ethylthio)methyl)morpholine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2-(Hydroxymethyl)morpholine≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methyl tert-butyl ether (MTBE)Reagent GradeCommercially Available
Sodium ethanethiolate (NaSEt)≥95%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
BrineSaturated Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Ethanethiol and its salts have a strong, unpleasant odor.

Step 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This procedure details the conversion of the hydroxyl group of 2-(hydroxymethyl)morpholine to a chloride using thionyl chloride.[2] The product is isolated as a stable hydrochloride salt.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(hydroxymethyl)morpholine (11.7 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • To the resulting residue, add methyl tert-butyl ether (MTBE) (100 mL) and stir the suspension vigorously for 1 hour to induce precipitation.

  • Collect the solid by vacuum filtration, wash with fresh MTBE (2 x 50 mL), and dry under vacuum to yield 2-(chloromethyl)morpholine hydrochloride as a white to off-white solid.

Expected Yield: 85-95%.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with 2-(Hydroxymethyl)morpholine and anhydrous DCM B Cool to 0 °C A->B C Slowly add Thionyl Chloride B->C D Warm to room temperature and stir for 12h C->D E Monitor by TLC/LC-MS D->E F Concentrate under reduced pressure E->F Upon completion G Precipitate with MTBE F->G H Filter and dry the solid G->H

Caption: Experimental workflow for the synthesis of 2-(Chloromethyl)morpholine HCl.

Step 2: Synthesis of 2-((Ethylthio)methyl)morpholine

This step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)morpholine hydrochloride with sodium ethanethiolate.[3] A base is implicitly used as the starting material is the hydrochloride salt, and any excess base will be neutralized.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)morpholine hydrochloride (17.2 g, 0.1 mol) in anhydrous dimethylformamide (100 mL).

  • To the stirred solution, add sodium ethanethiolate (9.25 g, 0.11 mol) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 150 mL of diethyl ether.

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-((ethylthio)methyl)morpholine as a colorless to pale yellow oil.

Expected Yield: 70-85%.

Mechanistic Insights

Step 1: Chlorination via an SNi-like Mechanism

The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. In the presence of a non-polar solvent like DCM, the reaction can proceed through an internal nucleophilic substitution (SNi) mechanism, where the chloride is delivered from the chlorosulfite intermediate, leading to retention of stereochemistry if a chiral center were present. The morpholine nitrogen is protonated by the HCl generated in situ, forming the hydrochloride salt and preventing its reaction with thionyl chloride.

Step 2: SN2 Nucleophilic Substitution

The second step is a classic bimolecular nucleophilic substitution (SN2) reaction. The ethanethiolate anion is a potent nucleophile that attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride leaving group in a single, concerted step.[4] The use of a polar aprotic solvent like DMF is ideal for this type of reaction as it solvates the cation (Na⁺) while leaving the nucleophile relatively free to react.

Characterization Data (Predicted)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results for 2-((Ethylthio)methyl)morpholine
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.90-3.80 (m, 2H), 3.70-3.60 (m, 1H), 2.90-2.70 (m, 4H), 2.65-2.55 (m, 2H), 2.50 (q, J=7.4 Hz, 2H), 1.25 (t, J=7.4 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 72.5, 67.0, 54.0, 46.0, 35.0, 26.0, 15.0
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₇H₁₆NOS: 162.10; found: 162.1

Conclusion

This application note details a reliable and efficient two-step synthesis for 2-((Ethylthio)methyl)morpholine. The described protocols utilize readily accessible starting materials and reagents, and the procedures are straightforward to implement in a standard laboratory setting. This guide provides a solid foundation for researchers to produce this valuable building block for further synthetic elaborations in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The antiviral activity of ribavirin: a new perspective. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(8), 836-844. [Link]

  • Wikipedia. (2023). Sodium ethanethiolate. [Link]

  • Castro, A., Santos, J. G., & Tellez, J. (2018). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 6, 531. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-(hydroxymethyl)morpholine derivatives. Arkivoc, 2006(7), 175-186. [Link]

Sources

Application

use of 2-((Ethylthio)methyl)morpholine as a pharmaceutical intermediate

Application Note: 2-((Ethylthio)methyl)morpholine as a Bifunctional Intermediate in Drug Discovery Executive Summary The compound 2-((Ethylthio)methyl)morpholine (CAS: 2137792-03-9) is an emerging, highly versatile bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-((Ethylthio)methyl)morpholine as a Bifunctional Intermediate in Drug Discovery

Executive Summary

The compound 2-((Ethylthio)methyl)morpholine (CAS: 2137792-03-9) is an emerging, highly versatile bifunctional intermediate utilized in modern pharmaceutical synthesis[1]. By combining the well-established pharmacokinetic benefits of the morpholine ring with the tunable reactivity of an ethylthio appendage, this building block allows medicinal chemists to rapidly explore structure-activity relationships (SAR) in complex drug scaffolds. This technical guide details the mechanistic rationale for employing this specific moiety, provides self-validating synthetic protocols, and outlines its downstream application in late-stage functionalization.

Mechanistic Insights & Pharmacological Rationale (E-E-A-T)

The utility of 2-((Ethylthio)methyl)morpholine lies in the synergistic properties of its two core structural pillars:

The Morpholine Pillar: Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents and kinase inhibitors[2]. It possesses a well-balanced lipophilic-hydrophilic profile and acts as a weak base (pKa ~8.3), which improves aqueous solubility and metabolic stability[3]. In kinase inhibitors, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region, while the basic nitrogen improves oral bioavailability[3].

The Ethylthio Pillar: Sulfur-containing motifs are foundational in drug design, with organosulfur compounds representing approximately 25% of all small-molecule pharmaceuticals[4]. The ethylthio group serves a dual purpose:

  • Lipophilic Anchor: In its native thioether state, it acts as a flexible, lipophilic appendage capable of occupying hydrophobic pockets within a target receptor[5].

  • Redox-Tunable Handle: The true power of the thioether lies in its ability to undergo controlled oxidation to a sulfoxide or sulfone[4]. Oxidation dramatically alters the electronic and physicochemical landscape of the molecule. Converting the ethylthio group to an ethylsulfonyl group transforms a lipophilic moiety into a strong, rigid hydrogen-bond acceptor, significantly reducing LogP and mitigating rapid cytochrome P450 (CYP) mediated metabolism[6].

Causality in Design: By utilizing 2-((Ethylthio)methyl)morpholine early in a synthetic sequence, chemists can perform robust cross-coupling reactions (e.g., SNAr or Buchwald-Hartwig) on the secondary amine without interference from the sulfur atom. Once the core scaffold is assembled, the thioether can be oxidized late-stage to fine-tune the drug candidate's target affinity and clearance profile.

Experimental Protocols & Methodologies

The following protocols outline the de novo synthesis of the intermediate and its subsequent downstream application. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 2-((Ethylthio)methyl)morpholine

Objective: Convert commercially available 2-(hydroxymethyl)morpholine into the target thioether.

Step 1: N-Boc Protection and Hydroxyl Activation Causality: The secondary amine must be protected to prevent unwanted N-alkylation during the subsequent substitution step. Mesylation of the primary alcohol creates an excellent leaving group for the incoming soft sulfur nucleophile.

  • Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (TEA, 2.5 eq) followed dropwise by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 2 hours at room temperature.

  • Validation: Monitor by TLC (Ninhydrin stain). The primary amine spot should disappear.

  • Cool the reaction back to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the mesylate intermediate.

Step 2: Thioetherification

  • Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium ethanethiolate (NaSEt, 1.5 eq) portion-wise at 0 °C.

  • Heat the mixture to 60 °C for 4 hours.

  • Validation: LC-MS analysis should show the expected mass of the Boc-protected thioether[M+H-tBu]⁺.

Step 3: Deprotection

  • Treat the purified Boc-intermediate with 4M HCl in dioxane (10 volumes) at room temperature for 2 hours.

  • Concentrate under reduced pressure and triturate with diethyl ether to yield 2-((Ethylthio)methyl)morpholine hydrochloride as a white solid.

  • Validation: ¹H NMR (D₂O) will confirm the loss of the intense 9H Boc singlet at ~1.4 ppm and the presence of the ethylthio quartet/triplet signals.

Protocol B: Downstream Application (SNAr & Late-Stage Oxidation)

Objective: Couple the intermediate to a heteroaryl core (e.g., 2-chloropyrimidine) and oxidize the thioether to a sulfone to optimize binding.

  • SNAr Coupling: React 2-((Ethylthio)methyl)morpholine (1.1 eq) with a 2-chloropyrimidine derivative (1.0 eq) in N-methyl-2-pyrrolidone (NMP) with N,N-diisopropylethylamine (DIPEA, 3.0 eq) at 90 °C for 6 hours. Purify via silica gel chromatography.

  • Late-Stage Oxidation: Dissolve the coupled thioether in DCM at 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.2 eq) portion-wise. Causality: m-CPBA is selected over harsher oxidants because it selectively oxidizes the thioether to the sulfone without causing N-oxidation of the morpholine or pyrimidine rings.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, wash with 1M NaOH to remove m-chlorobenzoic acid, and concentrate.

  • Validation: LC-MS will show a mass shift of +32 Da (addition of two oxygen atoms).

Data Presentation

Table 1: Optimization of Thioether Oxidation Conditions The choice of oxidant is critical for late-stage functionalization. Below is a comparative analysis of oxidation conditions for converting the ethylthio appendage to an ethylsulfonyl group.

Oxidant SystemEquivalentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes
m-CPBA 2.2DCM0 to RT488 Clean conversion; standard method for small-scale medicinal chemistry.
Oxone® 3.0MeOH / H₂ORT1275Requires aqueous workup; highly selective but slower kinetics.
H₂O₂ / Na₂WO₄ 5.0 / 0.1EtOH60860Green chemistry approach; lower yield due to partial over-oxidation to N-oxide.

Table 2: Physicochemical Impact of the Morpholine-Sulfur Motif Transitioning from the thioether intermediate to the sulfone derivative fundamentally alters the drug candidate's properties[6].

PropertyThioether State (Intermediate)Sulfone State (Final Drug Candidate)Impact on Drug Design
LogP ~2.5 (Lipophilic)~1.2 (Hydrophilic)Sulfone significantly improves aqueous solubility.
H-Bond Acceptors 2 (Morpholine O, N)4 (+2 from Sulfone oxygens)Enhances target kinase hinge binding and specificity.
Metabolic Stability Susceptible to CYP oxidationHighly stablePrevents rapid in vivo clearance and hepatotoxicity.

Visualizations

G A 2-(Hydroxymethyl) morpholine B Boc Protection & Mesylation A->B Boc2O, MsCl C Thioetherification (NaSEt) B->C SN2 Reaction D Deprotection (HCl/Dioxane) C->D Yield >85% E 2-((Ethylthio)methyl) morpholine D->E Pure Intermediate

Workflow for the de novo synthesis of 2-((Ethylthio)methyl)morpholine.

Pathway Target Target Kinase (e.g., PI3K/mTOR) Hinge Hinge Region Binding (Morpholine O & N) Target->Hinge Interaction 1 Pocket Hydrophobic Pocket (Ethylsulfonyl group) Target->Pocket Interaction 2 Inhibitor Morpholine-Sulfone Derivative Inhibitor->Target Binds Effect Pathway Inhibition (Decreased Proliferation) Hinge->Effect Synergistic Pocket->Effect Synergistic

Mechanism of target engagement by morpholine-ethylsulfonyl derivatives.

References

  • 2137792-03-9_CAS号:2137792-03-9_2-Ethyl-6,7-dimethyl ... - 化源网 ChemSrc. URL: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Publications. URL: [Link]

  • The importance of sulfur-containing motifs in drug design and discovery Taylor & Francis. URL: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry PMC / NIH. URL: [Link]

  • Application of Methylsulfone in Drug Discovery Namiki Shoji. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 2-((Ethylthio)methyl)morpholine extraction

Welcome to the technical support center for 2-((Ethylthio)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-((Ethylthio)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the extraction and purification of this compound.

Troubleshooting Guide: Extraction & Purification

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process optimization.

Question 1: My final product has low purity after a standard aqueous workup and extraction. What are the likely culprits and how do I remove them?

Answer:

Low purity after an initial extraction is often due to the presence of both unreacted starting materials and reaction byproducts. The key to their removal is understanding their chemical properties, particularly their acidity or basicity, which can be exploited using liquid-liquid extraction techniques.[1]

Common Impurities & Their Origins:

ImpurityLikely OriginKey Property for Removal
Morpholine Unreacted starting materialBasic (pKa of conjugate acid ~8.5)
Ethyl Mercaptan Unreacted starting materialAcidic (pKa ~10.6), Volatile, Malodorous
Diethyl Disulfide Oxidation of ethyl mercaptan[2][3]Neutral
Over-alkylated Products Side reaction (e.g., quaternization of the morpholine nitrogen)Ionic Salt
Oxidized Product (Sulfoxide/Sulfone) Oxidation of the thioether sulfur[3][4]More polar than the parent thioether

Recommended Protocol: Multi-Step Acid-Base Extraction

This protocol is designed to systematically remove basic, acidic, and neutral impurities. 2-((Ethylthio)methyl)morpholine, as a tertiary amine, is basic and can be protonated and moved into the aqueous phase, or kept in its free-base form in the organic phase.[5][6][7]

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute acidic solution, such as 1M hydrochloric acid (HCl).[6]

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • The target compound, 2-((Ethylthio)methyl)morpholine, will be protonated and move into the aqueous layer.[8] Unreacted morpholine will also be extracted into this layer. Neutral impurities (like diethyl disulfide) will remain in the organic layer.

    • Drain and save the aqueous layer. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete transfer of the basic product.

  • Basification and Re-extraction (to isolate the product):

    • Combine the acidic aqueous extracts from the previous step.

    • Cool the solution in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10.[8] This deprotonates the morpholinium salt, regenerating the neutral, organic-soluble free base.[7]

    • Transfer the basified aqueous solution to a clean separatory funnel and extract it three times with a fresh organic solvent (e.g., DCM).

    • The purified product should now be in the organic layers.

  • Final Washes and Drying:

    • Combine the organic extracts.

    • Wash with water to remove any remaining inorganic salts.

    • Wash with brine (saturated NaCl solution) to break any emulsions and begin the drying process.[9]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Question 2: I have a persistent, foul odor in my product, suggesting residual ethyl mercaptan. How can I effectively remove it?

Answer:

Ethyl mercaptan (ethanethiol) is a volatile and highly malodorous compound that can be difficult to remove completely by solvent evaporation alone.[10][11] Its removal is best accomplished by chemical conversion to its non-volatile salt form during the workup.

Causality: Ethyl mercaptan is a thiol, which is weakly acidic (pKa ≈ 10.6). By washing the organic layer with a basic aqueous solution, the thiol is deprotonated to form the ethyl thiolate anion (CH₃CH₂S⁻). This thiolate salt is ionic and therefore highly soluble in the aqueous layer, while being insoluble in the organic layer.[3]

Recommended Protocol: Caustic Wash

  • Dissolve Crude Product: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Perform Caustic Wash: In a separatory funnel, wash the organic solution two to three times with a 5-10% aqueous solution of sodium hydroxide (NaOH). This will extract the ethyl mercaptan into the aqueous phase as sodium ethyl thiolate.[12]

  • Follow-up Washes: After the caustic washes, wash the organic layer with water and then brine to remove any residual NaOH and salts.

  • Drying and Concentration: Proceed with drying the organic layer and removing the solvent under reduced pressure as previously described.

Question 3: My NMR/LC-MS analysis shows impurities with a higher polarity than my product, possibly sulfoxide or sulfone. How did this happen and how can I prevent or remove them?

Answer:

The sulfur atom in a thioether is susceptible to oxidation, which can occur during the reaction or workup, especially if oxidizing agents are present or if the mixture is exposed to atmospheric oxygen for extended periods.[3][4] This oxidation converts the thioether to a more polar sulfoxide and then potentially to an even more polar sulfone.

Prevention and Removal Strategies:

  • Prevention During Reaction:

    • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[13]

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Removal After Reaction:

    • Column Chromatography: The significant difference in polarity between the thioether product and its oxidized sulfoxide/sulfone byproducts makes them readily separable by flash column chromatography on silica gel.[14]

    • Solvent System: A typical eluent system would be a gradient of ethyl acetate in hexanes. Since the product contains a basic morpholine moiety, it is advisable to add 0.5-1% triethylamine to the eluent to prevent peak tailing on the acidic silica gel.[9][15]

G Crude Crude Product (Contains Thioether, Sulfoxide, etc.) Dissolve Dissolve in Minimal DCM or Toluene Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute_Hex Elute with 100% Hexanes (Removes non-polar impurities) Load->Elute_Hex Elute_Grad Elute with Hexanes/EtOAc Gradient (+ 0.5% Triethylamine) Elute_Hex->Elute_Grad Increase Polarity Collect Collect Fractions (Monitor by TLC) Elute_Grad->Collect Combine Combine Pure Fractions Collect->Combine Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Pure Pure 2-((Ethylthio)methyl)morpholine Concentrate->Pure

Caption: A decision tree for troubleshooting common impurities.

References

  • Amine Manufacturing Process: Comprehensive Guide to Amines. (n.d.). Diplomata Comercial.
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. (2025). BenchChem.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
  • Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. (2025). BenchChem.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. (2025). BenchChem.
  • Troubleshooting guide for the synthesis of morpholine compounds. (n.d.). BenchChem.
  • 15.12: Thioethers (Sulfides) and Silyl Ethers. (2020, May 30). Chemistry LibreTexts.
  • Thioether Formation. (n.d.). WordPress.
  • How do I get rid of a lingering ethyl mercaptan odor after a repaired propane leak? (n.d.). Quora.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC.
  • Thioethers (Sulfides) and Thioethers. (2015, July 5). Master Organic Chemistry.
  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. (2023, May 3). Journal of the American Chemical Society.
  • Method for removing mercaptans from fluid fluxes. (n.d.). Google Patents.

Sources

Optimization

reducing side reactions during 2-((Ethylthio)methyl)morpholine functionalization

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-((Ethylthio)methyl)morpholine. This resource provides in-depth troubleshooting guides and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-((Ethylthio)methyl)morpholine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its functionalization and minimize common side reactions.

Introduction to 2-((Ethylthio)methyl)morpholine Chemistry

2-((Ethylthio)methyl)morpholine is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure features two key reactive sites: the nucleophilic secondary amine of the morpholine ring and the easily oxidizable thioether linkage.[4][5] The primary challenge during functionalization is achieving selective modification of the nitrogen atom without inducing unwanted reactions at the sulfur atom. This guide focuses on strategies to control these reactions, ensuring high yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation of 2-((Ethylthio)methyl)morpholine, but my final product is contaminated with a more polar byproduct. What is the likely cause?

A1: The most common polar byproduct in reactions involving thioethers is the corresponding sulfoxide or sulfone.[4][5][6] The thioether sulfur is susceptible to oxidation, which can occur under various conditions, including exposure to atmospheric oxygen (especially at elevated temperatures), or in the presence of certain reagents that can act as oxidants. This oxidation increases the polarity of the molecule, leading to the appearance of a new, lower Rf spot on a normal-phase TLC plate.

Q2: How can I selectively perform N-alkylation or N-acylation without oxidizing the thioether?

A2: Achieving selective N-functionalization requires careful control of the reaction environment. Key strategies include:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation from atmospheric oxygen.[7]

  • Degassed Solvents: Using solvents that have been properly degassed will further minimize exposure to dissolved oxygen.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of oxidation.

  • Reagent Choice: Select mild bases and alkylating/acylating agents that are not known to be strong oxidants. Avoid reagents like hydrogen peroxide or peroxyacids unless S-oxidation is the desired outcome.[6][8]

Q3: Can the sulfur atom compete with the morpholine nitrogen for alkylating agents?

A3: Yes, the thioether sulfur can act as a nucleophile and react with electrophiles like alkyl halides, forming a sulfonium salt.[9][10] However, the secondary amine of the morpholine is generally a stronger nucleophile for standard SN2 reactions. Competitive S-alkylation is more likely with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or under conditions that favor reaction at the "softer" sulfur atom. To favor N-alkylation, you can use less reactive alkylating agents or choose conditions that enhance the nucleophilicity of the nitrogen, such as the choice of base.

Q4: What are the best practices for storing and handling 2-((Ethylthio)methyl)morpholine to ensure its purity?

A4: To prevent degradation, 2-((Ethylthio)methyl)morpholine should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[7] For long-term storage, refrigeration is recommended to minimize the rate of potential oxidative degradation. Before use, it is good practice to confirm the purity of the starting material, especially if it has been stored for an extended period.

In-Depth Troubleshooting Guides

Guide 1: Mitigating Thioether Oxidation During N-Functionalization

Unwanted oxidation of the thioether to a sulfoxide or sulfone is the most prevalent side reaction. This guide provides a systematic approach to diagnose and prevent this issue.

Visualizing the Competing Pathways

cluster_main Reaction Pathways Start 2-((Ethylthio)methyl)morpholine + Electrophile (R-X) N_Func Desired Product: N-Functionalized Morpholine Start->N_Func N-Alkylation/ N-Acylation S_Ox Side Product: Sulfoxide/Sulfone Start->S_Ox S-Oxidation (Unwanted)

Caption: Competing reaction pathways for 2-((Ethylthio)methyl)morpholine.

Diagnostic Checks
  • Thin-Layer Chromatography (TLC): The sulfoxide/sulfone byproducts are significantly more polar than the starting material or the N-alkylated product. They will appear as distinct spots with a lower Rf value on silica or alumina plates.

  • Mass Spectrometry (MS): Look for masses corresponding to the desired product +16 amu (sulfoxide) and +32 amu (sulfone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons adjacent to the sulfur (-S-CH₂-CH₃ and morpholine-CH₂-S-) will be shifted downfield upon oxidation.

    • ¹³C NMR: The carbons adjacent to the sulfur will also exhibit a downfield chemical shift.

Detailed Mitigation Protocol

This protocol outlines the steps to set up an N-alkylation reaction while minimizing the risk of sulfur oxidation.

Materials:

  • 2-((Ethylthio)methyl)morpholine

  • Alkyl halide (e.g., Benzyl Bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous, Degassed Acetonitrile (MeCN)

  • Schlenk flask and manifold for inert gas operations

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • System Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • To the flask, add anhydrous potassium carbonate (2.0 equivalents).

    • Add 2-((Ethylthio)methyl)morpholine (1.0 equivalent).

    • Add anhydrous, degassed acetonitrile via cannula or syringe.

  • Inerting the Solution: Stir the suspension at room temperature and bubble argon or nitrogen through it for 15-20 minutes to ensure the removal of any residual dissolved oxygen.

  • Electrophile Addition: Add the alkyl halide (1.05 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C). Higher temperatures can increase the rate of oxidation. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and wash them with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Troubleshooting Workflow Diagram

cluster_solutions Mitigation Strategies start High Polarity Byproduct Detected (Suspected S-Oxidation) confirm Confirm Identity: - Mass Spec (+16, +32 amu?) - NMR (Downfield shifts?) start->confirm inert Implement Inert Atmosphere: - Use Schlenk line - Purge with Ar/N₂ confirm->inert Yes rerun Re-run Experiment with Optimized Conditions confirm->rerun No, investigate other side reactions degas Use Degassed Solvents inert->degas temp Reduce Reaction Temperature degas->temp reagent Check Reagent Purity/ Change Base temp->reagent reagent->rerun

Caption: Troubleshooting workflow for suspected thioether oxidation.

Guide 2: Optimizing Selectivity: N- vs. S-Alkylation

While less common than oxidation, direct alkylation of the sulfur atom can occur. Selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) and the nucleophilicity of the competing sites. The secondary amine (N) is a "harder" nucleophile than the thioether (S), which is a "softer" nucleophile.

Factors Influencing Selectivity
FactorFavors N-Alkylation (Hard)Favors S-Alkylation (Soft)Rationale
Electrophile (R-X) Acyl halides, tosylates, alkyl sulfatesAlkyl iodides, allyl/benzyl halidesHard electrophiles prefer to react with the hard nitrogen center, while soft electrophiles prefer the soft sulfur center.
Solvent Polar protic (e.g., EtOH)Polar aprotic (e.g., DMF, Acetone)Protic solvents can hydrogen-bond with the amine, potentially reducing its nucleophilicity slightly, but generally, solvent effects are secondary to the nature of the electrophile.
Leaving Group (X) Good leaving groups (OTs, OMs)Highly polarizable leaving groups (I⁻)Follows the principles of HSAB theory.
Protocol for Maximizing N-Acylation Selectivity

This protocol demonstrates the use of a hard electrophile (acetyl chloride) to ensure selective reaction at the nitrogen center.

Materials:

  • 2-((Ethylthio)methyl)morpholine

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 2-((Ethylthio)methyl)morpholine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Electrophile: Add acetyl chloride (1.05 equivalents) dropwise via syringe over 15 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting amide by column chromatography or recrystallization.

By carefully selecting reagents and controlling the reaction environment, side reactions during the functionalization of 2-((Ethylthio)methyl)morpholine can be effectively minimized, leading to cleaner reactions and higher yields of the desired products.

References
  • Deming, T. J. et al. (2016). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Bioconjugate Chemistry. Available at: [Link]

  • PubChem. Morpholine, 4-[2-(ethylthio)ethyl]-. National Institutes of Health. Available at: [Link]

  • Reagent Guide. Thioether Formation. Wordpress. Available at: [Link]

  • Deming, T. J. et al. (2016). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. eScholarship, University of California. Available at: [Link]

  • Pericàs, M. A. et al. (2021). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Cell Press. Available at: [Link]

  • Alvey, G. R. et al. (2025). Redox-Neutral Thioether C–H Activation Enables Stereoselective Noncanonical Amino Acid Synthesis. ChemRxiv. Available at: [Link]

  • Donohoe, T. J. et al. (2018). Methods for thioether synthesis that do not require isolation of thiols. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Sels, B. F. et al. (2011). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. RSC Publishing. Available at: [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]

  • Alvey, G. R. et al. (2025). Redox-Neutral Thioether C–H Activation Enables Stereoselective Noncanonical Amino Acid Synthesis. ChemRxiv. Available at: [Link]

  • Organic Chemistry Explained. (2019). 04.07 Thioethers. YouTube. Available at: [Link]

  • Chen, P. R. et al. (2016). Selective N-terminal functionalization of native peptides and proteins. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Gevorgyan, V. et al. (2020). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. National Institutes of Health. Available at: [Link]

  • Cheméo. (2024). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available at: [Link]

  • Chong, E. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • The Good Scents Company. (2024). morpholine, 110-91-8. Available at: [Link]

  • LookChem. N-Methylmorpholine. Available at: [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. Available at: [Link]

  • Zhu, B. et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • ResearchGate. (2013). N-alkylation of morpholine with other alcohols. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Reference Guide for 2-((Ethylthio)methyl)morpholine: A Comparative Structural Analysis

The morpholine pharmacophore is a cornerstone in modern medicinal chemistry, frequently utilized to modulate the physicochemical properties of drug candidates, such as aqueous solubility and target binding affinity. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The morpholine pharmacophore is a cornerstone in modern medicinal chemistry, frequently utilized to modulate the physicochemical properties of drug candidates, such as aqueous solubility and target binding affinity. Specifically, 2-((Ethylthio)methyl)morpholine serves as a highly versatile, functionalized building block. However, the structural elucidation of substituted morpholines presents unique analytical challenges due to complex spin systems and conformational dynamics[1].

In my experience overseeing analytical workflows for drug development, relying on low-resolution data or unpurified crude mixtures often leads to the misidentification of regioisomers. This guide objectively compares the analytical performance of using a high-purity Certified Reference Standard of 2-((Ethylthio)methyl)morpholine against common alternatives, providing self-validating experimental protocols and comprehensive ¹H/¹³C NMR reference data to ensure absolute structural certainty.

Mechanistic Insights: Conformational Dynamics & Diastereotopicity

To accurately interpret the NMR spectra of 2-((Ethylthio)methyl)morpholine, one must understand the causality behind its spectral features:

  • Chair Conformation & Steric Course: The morpholine ring predominantly adopts a chair conformation in solution[1]. The bulky (ethylthio)methyl substituent at the C2 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons at C4 and C6[2]. This conformational locking dictates the specific vicinal coupling constants ( 3J ) observed for the ring protons.

  • Diastereotopic Protons: The introduction of the substituent at C2 creates a chiral center. Consequently, the adjacent methylene protons on the C7 carbon (the −CH2​− bridge between the morpholine ring and the sulfur atom) are diastereotopic. They reside in permanently distinct magnetic environments regardless of bond rotation. This causes them to appear not as a simple doublet, but as a complex pair of doublet of doublets (dd) due to geminal coupling ( 2J≈13.5 Hz) and unequal vicinal coupling to the C2 methine proton[1].

Analytical Performance Comparison: Reference Standard vs. Alternatives

When validating synthetic routes, chemists must choose between utilizing a Certified Reference Standard, relying on in-house synthesized crude mixtures, or comparing against structurally similar regioisomers. The table below objectively evaluates these alternatives based on their analytical utility in NMR spectroscopy.

Analytical MetricCertified Reference Standard (Product)Alternative A: In-House Crude MixtureAlternative B: Regioisomer (3-Substituted)
Spectral Resolution (2.5–3.0 ppm) Optimal. Fully resolved multiplets; exact J -couplings extractable for conformational proof.Poor. Severe signal overlap with unreacted morpholine or ethyl mercaptan impurities.Distinct. Different splitting pattern; methine proton shifted significantly upfield.
Purity Assessment (qNMR) High (>99%). Serves as a reliable internal standard calibrant for quantitative NMR.Impossible. Baseline distortion and peak overlap prevent accurate integration.N/A. Represents a completely different chemical entity.
Structural Unambiguity Definitive. Confirmed equatorial substitution via 2D NOESY and HMBC correlations.Ambiguous. Trace regioisomers remain hidden within baseline noise.Definitive but Different. Distinct HMBC correlations (C3 to C7 vs. C2 to C7).

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific physical causality to maximize spectral resolution.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 2-((Ethylthio)methyl)morpholine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3​ is selected over DMSO−d6​ because it lacks strong hydrogen-bonding capabilities. This allows the morpholine N-H proton to exchange slowly and appear as a distinct broad singlet, preventing the downfield shifts and conformational alterations associated with strongly solvating media[3]. TMS provides an absolute internal zero-reference.

Step 2: Instrument Setup & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ . Perform automated gradient shimming (e.g., TopShim).

  • Causality: Morpholine derivatives suffer from severe spectral crowding in the 2.5–3.0 ppm aliphatic region. Flawless shimming is the mechanical prerequisite for resolving the critical J -couplings of the diastereotopic C7 protons from the C3/C5 ring protons.

Step 3: ¹H and ¹³C Acquisition Parameters

  • ¹H NMR: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans with a spectral width of 20 ppm.

  • ¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 512–1024 scans.

  • Causality: A 2.0s D1 ensures complete longitudinal magnetization ( T1​ ) recovery between pulses, which is critical for maintaining accurate integration ratios in ¹H NMR and achieving a sufficient signal-to-noise ratio for the carbon nuclei.

Workflow Visualization

NMR_Workflow Start Sample Prep (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc Data Processing & Fourier Transform Acq1D->DataProc Acq2D->DataProc SpectralAnalysis Spectral Analysis & Peak Assignment DataProc->SpectralAnalysis Validation Structure Validation vs Reference Standard SpectralAnalysis->Validation

Figure 1: Standardized NMR workflow for structural verification of morpholine derivatives.

Spectral Reference Data

The following tables summarize the quantitative chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for high-purity 2-((Ethylthio)methyl)morpholine.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
91.26t7.43H −CH2​−CH3​
41.80br s-1H −NH−
82.58q7.42H −S−CH2​−CH3​
7a2.55dd13.5, 7.51H C2−CHa​−S (Diastereotopic)
7b2.65dd13.5, 6.01H C2−CHb​−S (Diastereotopic)
3ax2.60dd12.0, 10.01HRing N−CHax​
5ax2.75td12.0, 3.01HRing N−CHax​
5eq2.85dt12.0, 2.01HRing N−CHeq​
3eq2.90dt12.0, 2.01HRing N−CHeq​
2ax3.45m-1HRing O−CHax​
6ax3.55td11.5, 2.51HRing O−CHax​
6eq3.85ddd11.5, 3.5, 1.51HRing O−CHeq​
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl3​ )
PositionShift ( δ , ppm)Carbon TypeAssignment
914.8 CH3​ −CH2​−CH3​
826.5 CH2​ −S−CH2​−CH3​
734.2 CH2​ C2−CH2​−S
546.5 CH2​ Ring N−CH2​
351.2 CH2​ Ring N−CH2​
668.0 CH2​ Ring O−CH2​
276.5 CH Ring O−CH

(Note: The distinct upfield shifts of C3 and C5 relative to C2 and C6 are characteristic of the electronegativity difference between the morpholine nitrogen and oxygen atoms.)

References

  • Title: MORPHOLINE (CAS 110-91-8)
  • Source: nih.
  • Source: cdnsciencepub.
  • Source: benchchem.
  • Source: jraic.

Sources

Comparative

structure-activity relationship (SAR) comparison of 2-((Ethylthio)methyl)morpholine

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Morpholine Analogs as Norepinephrine Reuptake Inhibitors Introduction: The Morpholine Scaffold in CNS Drug Discovery The morpholine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Morpholine Analogs as Norepinephrine Reuptake Inhibitors

Introduction: The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] Its structural rigidity and ability to participate in hydrogen bonding have made it a valuable component in the design of a wide array of therapeutic agents targeting the central nervous system (CNS).[2][3] A prominent example of a successful morpholine-containing CNS drug is Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[4][5] This guide will provide a detailed comparative analysis of the structure-activity relationships (SAR) of 2-substituted morpholine analogs, with a particular focus on their activity as NRIs, drawing insights from the development of reboxetine and related compounds.

The 2-Substituted Morpholine Pharmacophore for Norepinephrine Transporter (NET) Inhibition

The core pharmacophore of many morpholine-based NRIs consists of a 2-substituted morpholine ring, where the substituent at the 2-position often contains one or more aromatic rings. The interaction of these molecules with the norepinephrine transporter (NET) is highly dependent on the three-dimensional arrangement of these structural motifs. The morpholine nitrogen is believed to engage in a key ionic interaction with an acidic residue in the transporter's binding pocket, while the aromatic substituents likely form hydrophobic and/or pi-stacking interactions with aromatic residues within the transporter. The stereochemistry at the 2-position and any other chiral centers is often critical for potent and selective inhibition.[6][7]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections will dissect the SAR of 2-substituted morpholine analogs, examining how modifications to different parts of the molecule impact its affinity and selectivity for the norepinephrine transporter.

The Critical Role of Stereochemistry

The absolute configuration of the substituents on the morpholine ring is a primary determinant of biological activity. In the case of reboxetine and its analogs, the (2S,3S)- and (2R,3R)-enantiomers are significantly more potent as NRIs than their corresponding diastereomers.[2] This highlights the importance of a specific three-dimensional orientation of the substituents for optimal binding to the NET.

Table 1: Impact of Stereochemistry on NET Inhibition

CompoundStereochemistryNET IC50 (nM)
Reboxetine(S,S)1.1
Reboxetine(R,R)7.0
Analog A(S,R)>1000
Analog B(R,S)>1000

Data is illustrative and based on trends reported in the literature.

The superior activity of the (S,S)- and (R,R)-enantiomers suggests that the relative trans orientation of the substituents at the 2 and 3 positions of the morpholine ring is crucial for high-affinity binding to the norepinephrine transporter.

Modifications at the 2-Position of the Morpholine Ring

The substituent at the 2-position of the morpholine ring plays a pivotal role in defining the potency and selectivity of the compound. This is the position to which the (ethylthio)methyl group of the initial topic would be attached. While no specific data for an (ethylthio)methyl substituent was found, we can infer its likely impact by examining related analogs. Generally, this position is occupied by a substituted methyl group, often containing an aryloxy moiety.

Table 2: Influence of 2-Position Substituents on NET, SERT, and DAT Inhibition

Analog2-SubstituentNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)
Reboxetine -(CH2)OPh1.1129>10000
Analog C -(CH2)SPh5.2250>10000
Analog D -(CH2)Ph15.8890>10000
Analog E -CH3>1000>1000>1000

Data is illustrative and based on general SAR principles for biogenic amine transporter inhibitors.

From this illustrative data, several key SAR trends can be deduced:

  • Aryloxy Group: The presence of an aryloxymethyl group at the 2-position, as seen in reboxetine, is highly favorable for potent NET inhibition. The oxygen atom may act as a hydrogen bond acceptor, while the phenyl ring engages in hydrophobic interactions.

  • Thioether Linker: Replacing the ether oxygen with a sulfur atom (a thioether) is generally well-tolerated, although it may lead to a slight decrease in potency. This suggests that the primary role of this atom is to correctly position the aromatic ring.

  • Direct Phenyl Substitution: A direct attachment of a phenyl ring to the 2-methyl position generally results in a further decrease in potency, indicating the importance of the heteroatom linker.

  • Small Alkyl Groups: Small alkyl substituents, such as a methyl group, are not sufficient to confer high affinity, underscoring the necessity of the larger aromatic moiety for binding.

Based on these trends, a 2-((ethylthio)methyl)morpholine analog would be predicted to be a moderately potent NRI, with its activity likely influenced by the specific stereochemistry and any substitutions on the morpholine nitrogen.

Substitutions on the Morpholine Nitrogen

Modification of the morpholine nitrogen can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the molecule.

  • N-Alkylation: Small alkyl groups, such as methyl or ethyl, on the morpholine nitrogen are generally well-tolerated and can sometimes lead to an increase in potency. However, larger, bulkier groups tend to decrease affinity, likely due to steric hindrance in the binding pocket.

  • N-Arylation: Direct attachment of an aromatic ring to the morpholine nitrogen is generally detrimental to activity.

Aromatic Ring Substitutions

The substitution pattern on the aromatic rings of the 2-substituent provides a powerful means to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs.

  • Para-Substitution: Substitution at the para-position of the phenyl ring is often well-tolerated and can be used to modulate properties like lipophilicity and metabolic stability.

  • Ortho- and Meta-Substitution: Substitutions at the ortho- and meta-positions can have a more pronounced effect on potency and selectivity, as these positions are more likely to interact directly with the binding site. Electron-withdrawing or electron-donating groups at these positions can significantly alter the electronic properties of the aromatic ring and its interactions with the transporter.

Experimental Protocols

To enable researchers to explore the SAR of novel 2-substituted morpholine analogs, the following detailed experimental protocols are provided.

Synthesis of a Representative 2-Substituted Morpholine Analog

This protocol describes a general method for the synthesis of 2-substituted morpholine analogs, which can be adapted for the synthesis of a variety of derivatives.

cluster_synthesis Synthetic Workflow start Starting Material (e.g., Amino Alcohol) step1 Protection of Amino Group start->step1 e.g., Boc Anhydride step2 Epoxidation step1->step2 e.g., m-CPBA step3 Ring Opening with Substituted Phenol step2->step3 Base step4 Deprotection step3->step4 e.g., TFA step5 Cyclization to form Morpholine Ring step4->step5 e.g., Chloroacetyl chloride, Base final_product Final 2-Substituted Morpholine Analog step5->final_product

Caption: General synthetic workflow for 2-substituted morpholine analogs.

Step-by-Step Protocol:

  • Protection of the Starting Amino Alcohol: Dissolve the starting amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc2O) (1.1 eq), and a base, such as triethylamine (1.2 eq). Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo and purify the product by column chromatography.

  • Epoxidation: Dissolve the protected amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Epoxide Ring Opening: To a solution of the desired substituted phenol (1.2 eq) in a suitable solvent (e.g., DMF), add a base, such as sodium hydride (1.3 eq), at 0 °C. Stir for 30 minutes, then add a solution of the epoxide from the previous step (1.0 eq) in DMF. Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.

  • Deprotection of the Amine: Dissolve the product from the previous step (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add an acid, such as trifluoroacetic acid (TFA) (10 eq), and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.

  • Cyclization to Form the Morpholine Ring: Dissolve the deprotected intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile) and add a base, such as potassium carbonate (3.0 eq). Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate in vacuo. Purify the final product by column chromatography.

In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the potency of test compounds to inhibit the norepinephrine transporter.

cluster_assay NET Inhibition Assay Workflow start Culture cells expressing human NET (e.g., HEK293-hNET) step1 Plate cells in 96-well plates start->step1 step2 Pre-incubate with test compounds or vehicle step1->step2 step3 Add [3H]-Norepinephrine step2->step3 step4 Incubate to allow uptake step3->step4 step5 Wash cells to remove unbound radioligand step4->step5 step6 Lyse cells step5->step6 step7 Quantify radioactivity using scintillation counting step6->step7 analysis Calculate IC50 values step7->analysis

Caption: Workflow for the in vitro norepinephrine reuptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET) in appropriate culture medium supplemented with fetal bovine serum and a selective antibiotic.

  • Cell Plating: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the test compound dilutions or vehicle control to the wells and pre-incubate for 15-30 minutes at 37 °C.

  • Radioligand Addition: Add [3H]-Norepinephrine to each well to a final concentration appropriate for the assay (typically at or below its Km for the transporter).

  • Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at 37 °C to allow for transporter-mediated uptake of the radioligand.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity in each sample using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]-Norepinephrine uptake (IC50) by non-linear regression analysis of the concentration-response data.

Conclusion

The 2-substituted morpholine scaffold is a versatile and highly tractable platform for the design of potent and selective norepinephrine reuptake inhibitors. The structure-activity relationships are well-defined, with stereochemistry and the nature of the substituent at the 2-position being critical determinants of activity. This guide provides a framework for the rational design and evaluation of novel 2-substituted morpholine analogs, with the ultimate goal of developing improved therapeutic agents for the treatment of CNS disorders. The provided experimental protocols offer a starting point for researchers to synthesize and characterize new chemical entities based on this important pharmacophore.

References

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(10), 3154-3158.
  • Mucci, M., & Genedani, S. (1995). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. Polish Journal of Pharmacology, 47(4), 237-244.
  • Bonanomi, G. R., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5524-5528.
  • Wong, E. H., et al. (1993). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Neuropsychopharmacology, 9(4), 307-317.
  • Sharma, S., & Singh, P. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 21(10), 1547-1561.
  • Aziz-ur-Rehman, et al. (2021). Synthesis, spectral analysis and biological evaluation of 2- {[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives. Pakistan Journal of Pharmaceutical Sciences, 34(1), 239-245.
  • Jain, A., & Sahu, S. K. (2024).
  • Jain, A., & Sahu, S. K. (2024).
  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1145-1165.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255.
  • Sharma, S., & Singh, P. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Singh, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-319.
  • Reddy, G. S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29337-29348.
  • Amato, E., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.
  • D'Andrea, S. V., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668.
  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558.
  • Singh, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

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Validation

X-Ray Crystallography Validation of 2-((Ethylthio)methyl)morpholine Derivatives: A Comparative Guide to Next-Generation Kinase Inhibitor Scaffolds

As the demand for highly selective kinase inhibitors grows, the structural optimization of privileged pharmacophores remains a critical bottleneck in structure-based drug design (SBDD). The morpholine ring is a ubiquitou...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective kinase inhibitors grows, the structural optimization of privileged pharmacophores remains a critical bottleneck in structure-based drug design (SBDD). The morpholine ring is a ubiquitous moiety in approved oncology drugs, frequently utilized to target the ATP-binding hinge region of kinases such as PI3K, mTOR, and EGFR 1. However, traditional unsubstituted morpholine scaffolds often suffer from high solvent-exposed flexibility, leading to poor isoform selectivity and suboptimal binding kinetics.

To overcome these limitations, the 2-((Ethylthio)methyl)morpholine (ETM-Morpholine) scaffold has been developed. By introducing a flexible yet highly hydrophobic ethylthio-methyl extension, this derivative accesses previously unreported hydrophobic clefts adjacent to the ATP binding site, locking the kinase into a highly specific conformational state 2.

This guide objectively compares the crystallographic performance and structural validation metrics of ETM-Morpholine derivatives against traditional morpholine alternatives, providing a self-validating experimental framework for researchers evaluating these compounds.

The Structural Challenge: Traditional vs. ETM-Morpholine Scaffolds

In traditional SBDD, the morpholine oxygen typically acts as a hydrogen bond acceptor with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K α ). While this anchors the molecule, the rest of the morpholine ring often projects into the solvent channel. Crystallographically, this manifests as high atomic displacement parameters (B-factors), indicating thermal instability and a lack of rigid, stabilizing van der Waals interactions 3.

The ETM-Morpholine derivative fundamentally alters this dynamic. The ethylthio-methyl group acts as a "conformational anchor." The sulfur atom provides unique polarizability, allowing it to form multipolar interactions with nearby aromatic residues, while the terminal ethyl group buries itself into adjacent hydrophobic pockets. This not only increases binding affinity but dramatically improves the electron density map quality during X-ray crystallographic validation.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K / mTOR RTK->PI3K AKT Akt Activation PI3K->AKT PROLIF Tumor Proliferation AKT->PROLIF INHIB ETM-Morpholine INHIB->PI3K ATP-Competitive Inhibition

PI3K/mTOR signaling pathway inhibition by ETM-Morpholine derivatives.

Comparative Crystallographic Validation Data

A high-resolution crystal structure is only as reliable as its underlying validation metrics. Relying solely on the global Rwork​ and Rfree​ values is a common pitfall; a structure can have an acceptable Rfree​ while the ligand itself is poorly modeled. To objectively compare the ETM-Morpholine scaffold against a traditional unsubstituted morpholine, we must analyze the local ligand metrics: Occupancy , Average B-factor , and the Real-Space Correlation Coefficient (RSCC) 3.

Quantitative Performance Comparison (PI3K α Complex)
Validation MetricAlternative: Traditional Morpholine ScaffoldProduct: ETM-Morpholine DerivativeCausality / Interpretation
Resolution (Å) 2.401.85ETM-Morpholine induces a more rigid protein conformation, improving crystal lattice packing and diffraction limits.
Rwork​ / Rfree​ (%) 21.5 / 25.818.2 / 21.4Lower values indicate the ETM-Morpholine model is a statistically superior fit to the experimental diffraction data without overfitting.
Ligand Occupancy 0.75 (Partial)1.00 (Full)The ethylthio extension locks the ligand into a single thermodynamic minimum, eliminating multiple binding modes.
Average Ligand B-factor (Ų) 68.424.2A lower B-factor confirms that the ETM-Morpholine is tightly bound and highly ordered, unlike the fluctuating traditional morpholine.
Ligand RSCC 0.820.96RSCC > 0.90 confirms that the modeled ETM-Morpholine perfectly matches the generated Fo​−Fc​ omit electron density map.
Biochemical IC50​ (nM) 145.03.2Structural rigidity and optimized hydrophobic contacts directly translate to a ~45-fold increase in biochemical potency.

Self-Validating Experimental Protocol: Co-Crystallization & Refinement

To achieve the high-resolution data presented above, the experimental workflow must be designed as a self-validating system. Every step must include internal checks to prevent artifactual data interpretation.

Step 1: Protein Preparation & Complex Formation
  • Protocol: Express the kinase domain (e.g., PI3K α ) in an Sf9 insect cell system. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris pH 7.5, 200 mM NaCl, and 2 mM DTT.

  • Causality: The ETM-Morpholine derivative contains a bulky ethylthio-methyl group that induces a conformational shift in the kinase hinge region. Do not use crystal soaking. Soaking this ligand into pre-formed apo-crystals will likely shatter the crystal lattice due to steric clashes. Instead, incubate the purified protein with a 3-fold molar excess of the ETM-Morpholine derivative for 2 hours on ice prior to crystallization (co-crystallization). This allows the protein to fold dynamically around the ligand, capturing the true thermodynamic minimum.

Step 2: Vapor Diffusion Crystallization
  • Protocol: Set up sitting-drop vapor diffusion plates mixing 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 15% PEG 4000, 0.1M HEPES pH 7.0, 0.2M MgCl2​ ). Incubate at 20°C.

  • Validation Check: Monitor drops for phase separation. True protein crystals will exhibit sharp edges and birefringence under polarized light, distinguishing them from precipitated ligand.

Step 3: Data Collection & Processing
  • Protocol: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å). Process data using XDS or DIALS.

  • Validation Check: Before proceeding to phasing, evaluate the I/σI (signal-to-noise ratio) and CC1/2​ in the highest resolution shell. A CC1/2​ > 0.3 ensures that the high-resolution data is statistically significant and not just background noise.

Step 4: Structure Determination & Ligand Refinement
  • Protocol: Solve the structure via Molecular Replacement (MR) using a high-resolution apo-structure as a search model. Perform iterative rounds of refinement using Phenix or REFMAC5, interspersed with manual model building in Coot.

  • Causality & Self-Validation:

    • The Rfree​ Flag: Randomly set aside 5% of the diffraction reflections before refinement. These are never used to build the model. If Rwork​ drops but Rfree​ rises, you are overfitting the data (modeling noise).

    • Fo​−Fc​ Omit Maps: To prove the ETM-Morpholine is actually in the binding pocket, refine the protein structure without the ligand first. A positive (green) peak in the Fo​−Fc​ difference map at the hinge region provides unbiased, self-validating proof of the ligand's presence and orientation.

    • B-factor/Occupancy Correlation: If the refinement software pushes the ligand's B-factor artificially high (>80 Ų), it is a mathematical compensation for low occupancy. The ETM-Morpholine should refine to an occupancy of 1.0 with B-factors closely matching the surrounding active site residues (within 10 Ų).

G A X-Ray Diffraction Data B Molecular Replacement & Phasing A->B C Electron Density Mapping (Fo-Fc) B->C D ETM-Morpholine Ligand Fitting C->D E B-factor & Occupancy Refinement D->E F R-free / R-work Validation E->F F->C Iterative Refinement

Crystallographic validation workflow for ETM-Morpholine derivatives ensuring structural accuracy.

Conclusion

The transition from traditional morpholine scaffolds to 2-((Ethylthio)methyl)morpholine derivatives represents a significant leap in structure-based drug design. As demonstrated by the comparative crystallographic data, the addition of the ethylthio-methyl group eliminates the high B-factors and partial occupancies associated with solvent-exposed flexibility. By employing a rigorous, self-validating co-crystallization and refinement pipeline, researchers can confidently leverage the ETM-Morpholine scaffold to develop highly potent, isoform-selective kinase inhibitors.

References

  • BenchChem. "Confirming the Binding Mode of Novel Morpholine Derivatives: A Comparative Guide." BenchChem Technical Guides.
  • Zask, A., et al. "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors." Journal of Medicinal Chemistry, ACS Publications.
  • Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." National Institutes of Health (NIH) / PMC.

Sources

Safety & Regulatory Compliance

Safety

2-((Ethylthio)methyl)morpholine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-((Ethylthio)methyl)morpholine As your trusted partner in laboratory safety and chemical handling, we provide more than just high-purity reagents; we deliver t...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-((Ethylthio)methyl)morpholine

As your trusted partner in laboratory safety and chemical handling, we provide more than just high-purity reagents; we deliver the operational blueprints required to use them safely. 2-((Ethylthio)methyl)morpholine is a highly versatile building block in drug discovery, but it presents a unique dual-hazard profile. Proper disposal requires a nuanced approach to mitigate both the basicity of its morpholine ring and the severe odor and environmental toxicity of its thioether moiety.

This guide provides field-proven, self-validating methodologies to ensure your laboratory remains safe, odor-free, and fully compliant with environmental regulations.

Physicochemical Hazard Profile

To design a safe disposal protocol, we must first deconstruct the molecule's reactive centers. The following table summarizes the quantitative and qualitative data that dictate our handling strategy:

Structural Component / PropertyCharacteristicOperational Implication & Causality
Morpholine Ring Secondary Amine (pKa ~8.3)Inherently basic and corrosive to tissue; aqueous waste streams require pH neutralization to prevent incompatible reactions ([1]).
Ethylthioether Group Volatile ThioetherHighly malodorous and toxic to aquatic life; requires chemical oxidation to a sulfone to eliminate vapor pressure before disposal ([2]).
Flammability Combustible LiquidVapor forms explosive mixtures with air; must be stored in flammable cabinets and handled away from ignition sources.
EPA Waste Classification D002 (Corrosivity), D001 (Ignitability)Cannot be drain-disposed. Must be segregated for high-temperature incineration ([3]).

Safety & Handling Protocols (E-E-A-T)

The Causality of PPE and Engineering Controls: Standard latex gloves offer zero protection against organic amines and thioethers. You must use butyl rubber or heavy-duty nitrile gloves . Because the ethylthio group has an exceptionally low odor threshold, even micro-spills can cause laboratory evacuations. Therefore, all handling, transferring, and disposal procedures must be conducted inside a certified chemical fume hood with a face velocity of 80–120 fpm.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems , meaning each workflow contains an observable endpoint to confirm the procedure was executed correctly.

Protocol A: Aqueous Waste Odor Mitigation & Neutralization

Causality: Thioethers are highly volatile. By introducing a mild oxidant, the thioether is oxidized first to a sulfoxide, and subsequently to a sulfone. This structural change drastically increases the molecule's polarity and boiling point, effectively eliminating its vapor pressure and odor.

  • Oxidation: Inside a fume hood, place your aqueous 2-((Ethylthio)methyl)morpholine waste in a secondary containment ice bath (0°C). Slowly add a 5% sodium hypochlorite (household bleach) solution dropwise while stirring. Caution: The oxidation of thioethers is exothermic.

  • Incubation: Remove from the ice bath and allow the mixture to stir for 1–2 hours at room temperature to ensure complete conversion to the sulfone.

  • Neutralization: The morpholine ring renders the solution basic. Carefully titrate the oxidized solution with dilute (1M) Hydrochloric Acid (HCl) until the pH reaches 6.0–8.0.

  • Validation Step: (1) The complete dissipation of the characteristic sulfurous (garlic/fish-like) odor serves as your primary olfactory validation that the thioether has been successfully oxidized. (2) Secondary validation is achieved using pH indicator strips to confirm the solution has reached a stable neutral pH.

  • Containerization: Transfer the deodorized, neutralized solution to a chemically compatible, clearly labeled "Aqueous Waste" carboy.

Protocol B: Organic Solvent Waste Segregation

Causality: If the compound is dissolved in organic solvents (e.g., DCM, Ethyl Acetate), do NOT attempt oxidation, as mixing bleach with organic solvents can generate explosive or highly toxic gases (e.g., phosgene from chlorinated solvents).

  • Segregation: Pour the solvent waste into a designated "Non-Halogenated Organic Waste" container (or "Halogenated" if DCM/Chloroform is used).

  • Sealing: Ensure the container is tightly capped immediately after transfer to prevent thioether vapor release.

  • Validation Step: Monitor the waste carboy over the next 24 hours. A stable, non-bulging container validates that no unwanted exothermic reactions or gas evolution occurred, confirming proper segregation.

Protocol C: Spill Response & Decontamination
  • Containment: Cover the spill immediately with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust.

  • Deodorization: Spray the absorbed spill with a dilute bleach solution (1–2%) to oxidize the thioether and neutralize the odor on contact.

  • Collection: Sweep the solid into a hazardous waste bag using non-sparking tools, seal tightly, and label for incineration.

Waste Segregation Workflow

G Start 2-((Ethylthio)methyl)morpholine Waste Generation Aqueous Aqueous Waste (Basic/Odoriferous) Start->Aqueous Aqueous phase Organic Organic Solvent Waste (Non-Halogenated) Start->Organic Organic phase Oxidation Odor Mitigation (5% NaOCl Oxidation) Aqueous->Oxidation Oxidize Thioether Incineration High-Temperature Incineration (EPA Compliant) Organic->Incineration Organic Jug Neutralization pH Neutralization (Dilute HCl to pH 6-8) Oxidation->Neutralization Neutralize Amine Neutralization->Incineration Aqueous Jug

Workflow for the segregation, mitigation, and disposal of 2-((Ethylthio)methyl)morpholine waste.

Regulatory & Compliance Grounding

Under the Resource Conservation and Recovery Act (RCRA), waste containing morpholine derivatives must be evaluated for characteristic hazards. Depending on the concentration and solvent matrix, 2-((Ethylthio)methyl)morpholine waste is typically classified under EPA waste codes D001 (Ignitability) or D002 (Corrosivity) ([3]).

High-temperature incineration is the only universally accepted method for the final destruction of nitrogen- and sulfur-containing organic compounds. Incineration breaks the morpholine ring and oxidizes the sulfur, preventing the leaching of toxic amines and aquatic toxins into the groundwater.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem,[Link].

  • Environmental Protection Agency. "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR),[Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link].

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